3,5-dichloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide
Description
3,5-Dichloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide is a benzamide derivative featuring a sulfonamide linkage to a 2-ethylpiperidine moiety. Its structure includes a 3,5-dichloro-4-methoxybenzamide core, which is substituted at the para-position with a sulfonyl group connected to a 2-ethylpiperidine ring.
Properties
IUPAC Name |
3,5-dichloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O4S/c1-3-16-6-4-5-11-25(16)30(27,28)17-9-7-15(8-10-17)24-21(26)14-12-18(22)20(29-2)19(23)13-14/h7-10,12-13,16H,3-6,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOSWCLXFXTLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nitration and Reduction: The acylated product is then nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Methoxylation: Finally, the methoxy group is introduced using a suitable methoxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,5-dichloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The compound may also bind to proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Neuropharmacological Potential: The target compound’s structural similarity to anticonvulsant sulfonamides () warrants in vivo testing for seizure models.
- Antimicrobial Screening : Piperidine-sulfonamides are understudied in antimicrobial contexts; comparisons with TAK-652 () suggest possible repurposing for viral entry inhibition.
- SAR Studies : Systematic substitution of the piperidine’s ethyl group or benzamide’s methoxy could optimize potency and selectivity.
Biological Activity
Chemical Structure and Properties
The chemical structure of 3,5-dichloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide is characterized by:
- Chlorine Substituents : Two chlorine atoms at the 3 and 5 positions on the benzene ring.
- Methoxy Group : A methoxy group (-OCH₃) at the para position relative to the amide group.
- Sulfonyl Group : A sulfonyl moiety connecting to a 2-ethylpiperidine, which is crucial for its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against various viruses such as HIV, HCV, and HBV. The mechanism primarily involves the enhancement of intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication by deaminating cytidine residues in viral RNA and DNA .
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | Virus Targeted | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| IMB-0523 | HBV | 1.99 | 58 |
| Lamivudine (3TC) | HBV | 7.37 | N/A |
| IMB-26 | HIV | 0.45 | >100 |
The proposed mechanism through which this compound exerts its antiviral effects includes:
- Inhibition of Viral Replication : By increasing A3G levels, it may prevent HBV from replicating efficiently.
- Direct Interaction with Viral Components : It may bind to viral proteins, disrupting their function.
Other Pharmacological Effects
Beyond antiviral activity, this compound may also possess anti-inflammatory and analgesic properties due to its structural similarities with other known anti-inflammatory agents. Further studies are required to elucidate these potential effects.
In Vitro Studies
In vitro studies demonstrated that treatment with related benzamide derivatives resulted in a significant reduction in viral load in cultured hepatocyte cells infected with HBV. The IC50 values suggest that these compounds can effectively inhibit viral replication at low concentrations .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of these compounds. For example, in a study using duck HBV models, IMB-0523 exhibited notable antiviral activity, supporting its potential as a therapeutic agent against HBV infections .
Q & A
Q. What are the key challenges in synthesizing 3,5-dichloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including sulfonylation of the phenyl group and coupling with a 2-ethylpiperidine moiety. Critical steps include:
- Sulfonylation : Reacting 4-aminophenylsulfonyl chloride with 2-ethylpiperidine under anhydrous conditions to form the sulfonamide intermediate .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to couple the sulfonamide intermediate with 3,5-dichloro-4-methoxybenzoic acid. Strict temperature control (0–5°C) minimizes side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry, such as distinguishing the 2-ethylpiperidine substituent (δ 1.2–1.5 ppm for ethyl CH₂ and δ 3.1–3.4 ppm for piperidine CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₃Cl₂N₂O₄S: 485.0754) .
- HPLC-PDA : Detects impurities (<0.5%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization) due to the sulfonamide group’s affinity for enzyme active sites .
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?
- Substituent Variation : Synthesize analogs with modified piperidine (e.g., 2-methyl vs. 2-ethyl) or methoxy groups (e.g., 4-ethoxy vs. 4-methoxy). Compare IC₅₀ values in kinase assays to determine steric/electronic effects .
- Bioisosteric Replacement : Replace the sulfonamide with a carbonyl group to evaluate impact on membrane permeability (logP calculated via HPLC) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to align active analogs and identify essential hydrophobic/electrostatic features .
Q. How can contradictions in biological activity data across experimental models be resolved?
- Orthogonal Assays : If a compound shows in vitro activity but fails in cell-based assays, assess solubility (via shake-flask method) or metabolic stability (using liver microsomes) .
- Species-Specific Differences : Compare target protein sequences (e.g., human vs. murine kinases) to explain divergent results .
- Dose-Response Refinement : Use Hill slope analysis to distinguish true efficacy from assay artifacts .
Q. What computational strategies predict binding modes with target proteins, and how are they validated?
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to the sulfonamide oxygen .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Experimental Validation : Compare predicted binding affinities (ΔG) with surface plasmon resonance (SPR) data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
